molecular formula C14H15NO4S2 B5498858 isopropyl 4-[(2-thienylsulfonyl)amino]benzoate

isopropyl 4-[(2-thienylsulfonyl)amino]benzoate

Cat. No.: B5498858
M. Wt: 325.4 g/mol
InChI Key: COHSKHGJNYOJQA-UHFFFAOYSA-N
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Description

Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate is an organic compound with the molecular formula C₁₄H₁₅NO₄S₂. It is known for its unique chemical structure, which includes a benzoate ester linked to a thienylsulfonyl group through an amine bond.

Properties

IUPAC Name

propan-2-yl 4-(thiophen-2-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-10(2)19-14(16)11-5-7-12(8-6-11)15-21(17,18)13-4-3-9-20-13/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHSKHGJNYOJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-[(2-thienylsulfonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with isopropyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl 4-[(2-thienylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The thienylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoate ester moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-thienylsulfonyl)amino]benzoate
  • Ethyl 4-[(2-thienylsulfonyl)amino]benzoate
  • Propyl 4-[(2-thienylsulfonyl)amino]benzoate

Uniqueness

Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate is unique due to its specific ester group, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl ester provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .

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